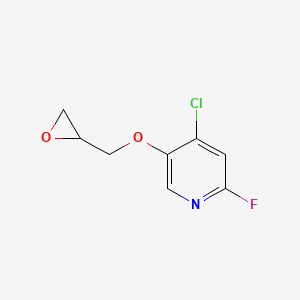

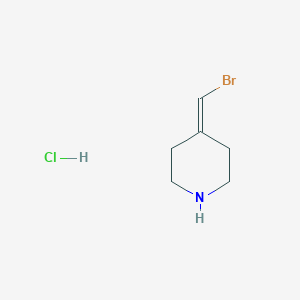

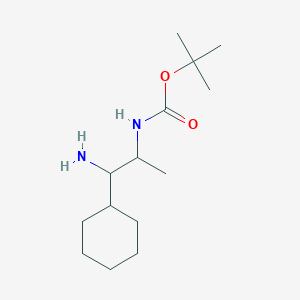

![molecular formula C32H28N2O3 B2370848 N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide CAS No. 300772-68-3](/img/structure/B2370848.png)

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy. The analysis would include bond lengths, bond angles, and the spatial arrangement of atoms .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and stability .Applications De Recherche Scientifique

Precursor for Bi-Heterocycles

The compound is an excellent precursor for the synthesis of hybrid bi-heterocycles, specifically the dioxoisoindolyl and thiadiazoline rings . These bi-heterocycles could potentially have significant biological activity .

Synthesis of Thiosemicarbazide Derivatives

The compound can react with aldehydes and aldoses to afford the respective thiosemicarbazide derivatives . These derivatives could have potential applications in various fields of chemistry and biology .

Equilibration Studies

The compound can be used in equilibration studies. For example, the manno-derivative, the D-galacto derivative, and the L-arabino derivative exist in the cyclic pyranosyl structures undergo equilibration, in solution of DMSO, with their acyclic structures .

Dehydrative Cyclization

The compound can undergo dehydrative cyclization to form the thiadiazoline derivatives and the acyclo C-nucleoside when refluxed in acetic anhydride . This process could be useful in the synthesis of various heterocyclic compounds .

Antioxidant Properties

Thiazole derivatives, which can be synthesized from the compound, have been reported to have antioxidant properties . They were screened for their antioxidant properties using DPPH radical scavenging assay in comparison to ascorbic acid used as standard .

Pharmacological Activities

Thiazole derivatives synthesized from the compound have been reported to have a wide range of pharmacological activities, such as antidiabetic, CNS depressant, antitumor and anthelmintic, analgesic, anticancer, antifilarial, antifungal and antibacterial .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N2O3/c1-23-13-19-27(20-14-23)33(30(35)26-17-15-25(16-18-26)24-9-3-2-4-10-24)21-7-8-22-34-31(36)28-11-5-6-12-29(28)32(34)37/h2-6,9-20H,7-8,21-22H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIGVNIYXPVZID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

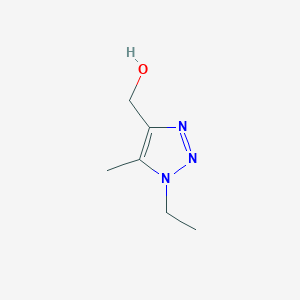

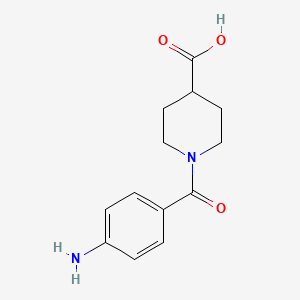

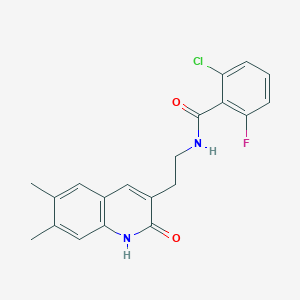

![3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile](/img/structure/B2370769.png)

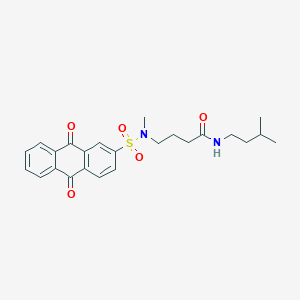

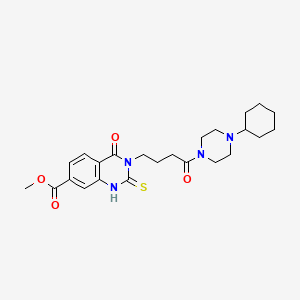

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2370773.png)

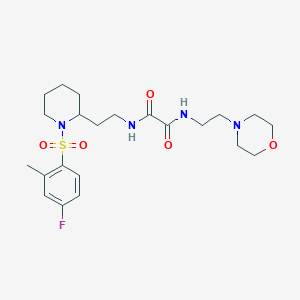

![1-(4-chlorophenyl)-6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2370779.png)

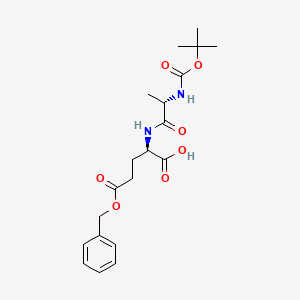

![6-(4-chlorophenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2370783.png)